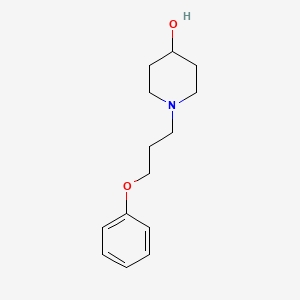

1-(3-Phenoxypropyl)piperidin-4-ol

Description

Significance of Piperidinol Derivatives in Chemical Research

Piperidinol derivatives, which are piperidines carrying a hydroxyl (-OH) group, are crucial building blocks in the synthesis of pharmaceuticals. The piperidine (B6355638) moiety, a six-membered heterocycle with one nitrogen atom, is a structural feature found in numerous alkaloids and synthetic drugs. Its saturated and flexible nature allows it to adopt various conformations, enabling it to interact with a wide range of biological targets.

The presence of a hydroxyl group on the piperidine ring, as in piperidin-4-ol, introduces a key functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at receptor sites. This hydroxyl group can also serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery screening. Research has shown that piperidinol-containing scaffolds are present in compounds targeting a variety of conditions, including those with anti-tuberculosis activity. nih.gov The versatility and established biological relevance of the piperidinol core make it a consistently valuable scaffold in modern chemical and pharmaceutical research.

Overview of the Phenoxypropyl Side Chain in Bioactive Molecules

The 1-(3-phenoxypropyl) portion of the molecule consists of a flexible three-carbon (propyl) chain linking a piperidine nitrogen to a phenoxy group (a phenyl ring attached to an oxygen atom). This side chain is not merely a linker but is known to contribute significantly to the biological activity of various compounds. The combination of a hydrophobic phenyl ring and a more hydrophilic ether linkage allows for a range of interactions with biological targets.

For instance, the 3-phenoxypropyl piperidine structure has been identified as a key pharmacophore in the development of novel agonists for the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. nih.gov The ORL1 system is implicated in numerous neurological processes, including pain modulation, anxiety, and memory, making it a significant target for drug development. nih.gov The phenoxypropyl moiety is also found in the structure of Aclidinium Bromide, a muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD), highlighting its presence in approved therapeutics. wikipedia.orgnih.gov The synthesis of various molecules containing phenoxypropyl or related phenoxypropanol functionalities further underscores the interest in this side chain for creating new biologically active agents. prepchem.comnih.gov

Rationale for Investigating the 1-(3-Phenoxypropyl)piperidin-4-ol Core Structure

The rationale for investigating the this compound core structure stems from a well-established principle in medicinal chemistry: the combination of pharmacologically privileged scaffolds. In this case, the molecule marries the versatile piperidin-4-ol core with the biologically significant phenoxypropyl side chain.

This combination offers several points of interest for researchers:

Synergistic or Novel Activity: Combining two moieties known for bioactivity can lead to compounds with enhanced potency, novel pharmacological profiles, or improved selectivity for a particular biological target.

Modulation of Physicochemical Properties: The phenoxypropyl group can modulate properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

Structure-Activity Relationship (SAR) Studies: The this compound scaffold provides a template for systematic chemical modifications. Researchers can alter substituents on the phenyl ring, modify the length of the alkyl chain, or change the position of the hydroxyl group on the piperidine ring to explore how these changes affect biological activity. A study on 3-phenoxypropyl piperidine analogues as ORL1 receptor agonists is a prime example of such SAR exploration. nih.gov

The investigation of this specific scaffold is driven by the potential to discover new chemical entities with valuable therapeutic properties, leveraging the known advantages of its constituent parts. The identification of a related structure, (3R)-4-(2-Hydroxyethyl)-1-(3-phenoxypropyl)piperidin-3-ol, as an impurity of the drug Aclidinium Bromide, further confirms the relevance and accessibility of this chemical architecture in pharmaceutical synthesis. pharmaffiliates.comveeprho.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Piperidin-4-ol | 1-Phenethylpiperidin-4-ol nih.gov |

| CAS Number | Not Available | 5382-16-1 | 3518-76-1 |

| Molecular Formula | C14H21NO2 | C5H11NO | C13H19NO |

| Molecular Weight | 235.32 g/mol | 101.15 g/mol | 205.30 g/mol |

| Melting Point | Not Available | 86-90 °C | Not Available |

| Boiling Point | Not Available | 108-114 °C / 10 mmHg | Not Available |

| LogP (Predicted) | 2.1 | -0.35 | 2.1 |

Note: Properties for the title compound are based on computational predictions as experimental data is not widely available. Data for related compounds are provided for comparison.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4377-23-5 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-(3-phenoxypropyl)piperidin-4-ol |

InChI |

InChI=1S/C14H21NO2/c16-13-7-10-15(11-8-13)9-4-12-17-14-5-2-1-3-6-14/h1-3,5-6,13,16H,4,7-12H2 |

InChI Key |

GKMIEDMDWAOXLJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1O)CCCOC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CCC1O)CCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Compounds

The initial stages of synthesizing 1-(3-phenoxypropyl)piperidin-4-ol are centered around the creation of essential precursors, primarily piperidin-4-one and its derivatives. These intermediates are the foundational building blocks upon which the final molecular structure is assembled.

Synthesis of Piperidin-4-one Precursors

The synthesis of piperidin-4-one derivatives is a well-established area of organic chemistry, with several methods available for their preparation. nih.gov These ketones are versatile intermediates that allow for the subsequent introduction of the hydroxyl group at the 4-position. nih.gov

One of the most common and classic approaches to piperidin-4-one synthesis is the Mannich condensation . This reaction typically involves the condensation of a ketone, an aldehyde, and an amine. chemrevlett.comresearchgate.net For instance, substituted aromatic aldehydes can react with ethyl methyl ketone and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to produce substituted 4-piperidones. chemrevlett.com The use of deep eutectic solvents, such as a mixture of glucose and urea, has been explored as a greener alternative to traditional organic solvents for this reaction, with reported yields of up to 82% for certain derivatives. researchgate.net

Another widely used method is the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net This intramolecular condensation is a key step in a multi-step procedure that ultimately yields the 4-piperidone (B1582916) ring structure. researchgate.net The process involves careful control of reaction conditions to favor the intramolecular cyclization and prevent side reactions like the retro-Dieckmann reaction. researchgate.net

The conformation of the resulting piperidin-4-one ring is an important stereochemical aspect. X-ray crystallographic data often show that the piperidine (B6355638) ring adopts a chair conformation, which is the most stable arrangement. chemrevlett.com However, depending on the substituents, other conformations like a twist boat form have also been observed. chemrevlett.com

| Synthetic Method | Key Reagents | Typical Yields | Reference |

| Mannich Condensation | Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Varies, up to 82% | chemrevlett.comresearchgate.net |

| Dieckmann Cyclization | Aminodicarboxylate esters | ~80% for the cyclized intermediate | researchgate.net |

Alkylation Reactions for N-Substitution

Once the piperidin-4-ol or a suitable precursor is obtained, the next critical step is the introduction of the desired substituent on the nitrogen atom of the piperidine ring. This is typically achieved through N-alkylation reactions.

A common strategy involves reacting the piperidine derivative with an appropriate alkylating agent. For simple alkyl groups, alkyl bromides or iodides can be used in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net The reaction can be carried out at room temperature, and the use of a syringe pump to slowly add the alkyl halide can help control the reaction rate. researchgate.net The addition of a mild base, such as potassium bicarbonate, can accelerate the reaction, though it may also increase the possibility of dialkylation. researchgate.net

For more complex substituents, such as the phenoxypropyl group, a similar N-alkylation strategy is employed using a phenoxypropyl halide. This reaction is a cornerstone in the synthesis of a series of 3-phenoxypropyl piperidine analogues. nih.govresearchgate.net The choice of solvent and base is crucial for optimizing the yield and minimizing side products. Solvents like dimethylformamide (DMF) are often used in conjunction with a base like potassium carbonate. researchgate.net

Reductive amination is another powerful method for N-substitution. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. For example, reductive amination with p-methoxybenzaldehyde can be an effective alternative to direct alkylation with p-methoxybenzyl chloride, especially if the halide is highly reactive. chemicalforums.com

Introduction of the Phenoxypropyl Moiety

The defining feature of this compound is the phenoxypropyl group attached to the piperidine nitrogen. This moiety is typically introduced via an N-alkylation reaction, as described in the previous section. The key reagent for this transformation is a 3-phenoxypropyl halide, most commonly 3-phenoxypropyl bromide.

The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the 3-phenoxypropyl halide. The presence of a base is generally required to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate and triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF to facilitate the SN2 reaction.

The synthesis of a series of 3-phenoxypropyl piperidine analogues has been reported, highlighting the importance of this specific structural motif in medicinal chemistry. nih.govresearchgate.net These studies often explore the structure-activity relationships by varying the substituents on the phenoxy ring. nih.gov

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one enantiomer or diastereomer over others.

Asymmetric Catalysis in Piperidinol Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. nih.gov This approach utilizes a small amount of a chiral catalyst to induce asymmetry in the product.

One notable method involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by an aldehyde trapping and ring expansion to form β-hydroxy piperidines. nih.gov This methodology provides a concise route to various stereoisomers of β-hydroxy piperidines. nih.gov L-proline and its derivatives have also been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions to create chiral centers in the synthesis of bicyclic piperidines. nih.gov

Gold-catalyzed cyclization of N-homopropargyl amides offers another pathway to piperidin-4-ols with high diastereoselectivity. nih.gov This one-pot synthesis involves a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov More recently, a combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines, reducing the number of synthetic steps and improving efficiency. news-medical.net

| Catalytic System | Key Transformation | Stereoselectivity | Reference |

| Catalytic Asymmetric Deprotonation | Ring expansion of pyrrolidine | High | nih.gov |

| L-proline | Asymmetric aldol reaction | High enantiomeric excess (>99% ee) | nih.gov |

| Gold Catalysis | Cyclization/reduction/rearrangement | Excellent diastereoselectivity | nih.gov |

| Biocatalysis/Nickel Electrocatalysis | C-H oxidation/radical cross-coupling | High | news-medical.net |

Chiral Auxiliary-Mediated Reactions

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. ucl.ac.uk A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

In the context of piperidine synthesis, chiral auxiliaries can be employed in various reactions. For instance, Davies' chiral auxiliary, an enantiopure α-phenylethylamine, has been used to induce asymmetry in Michael additions to α,β-unsaturated esters, which can be a key step in the synthesis of chiral piperidones. ucl.ac.uk Another approach involves using a chiral auxiliary to control the stereochemistry of an α-alkylation/1,2-addition sequence to furnish intermediate hydrazines, which can then be cyclized to form 2-substituted piperidin-3-ols with excellent diastereomeric and enantiomeric excesses. researchgate.net

(R)-piperidin-3-ol itself has been reported as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.gov This demonstrates the versatility of piperidine-based structures not only as synthetic targets but also as tools for asymmetric synthesis. The general principle involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to obtain the desired enantiomerically enriched product. youtube.com

Derivatization Strategies for Analog Development

The structure of this compound presents three primary locations for chemical modification: the secondary amine of the piperidine ring, the aromatic phenoxy ring, and the hydroxyl group at the 4-position of the piperidine ring. These sites allow for systematic structural changes to modulate the compound's physicochemical and pharmacological properties.

The secondary amine of the piperidine ring is a key site for derivatization, readily undergoing a variety of chemical transformations to introduce diverse functional groups. These modifications can significantly influence the molecule's polarity, basicity, and potential interactions with biological targets.

Common derivatization strategies include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can alter the steric bulk and lipophilicity of the molecule.

N-Acylation: The formation of amides via reaction with acyl chlorides or carboxylic acids is a common strategy. Iterative medicinal chemistry efforts on related piperidine scaffolds have led to the identification of potent and selective inhibitors of biological targets. nih.gov

Urea and Sulfonamide Formation: Reacting the nitrogen with isocyanates or sulfonyl chlorides, respectively, introduces hydrogen-bonding functionalities that can be crucial for target engagement.

Reductive Amination: This reaction allows for the introduction of a wide range of substituents by reacting the secondary amine with various aldehydes or ketones in the presence of a reducing agent.

Derivatization for Analytical Purposes: Chemical derivatization can be employed to enhance the proton affinity of molecules, permitting more sensitive detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov For instance, derivatizing carboxyl groups in related compounds with N-(4-aminophenyl)piperidine has been shown to increase sensitivity in LC-MS analysis. nsf.gov This approach uses coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). researchgate.net

Below is a table summarizing potential modifications at the piperidine nitrogen.

| Modification Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Substituted Tertiary Amine |

The phenoxy ring offers another avenue for structural modification. Introducing substituents onto this aromatic ring can modulate the electronic properties (through electron-donating or electron-withdrawing groups), steric profile, and metabolic stability of the compound. These changes can fine-tune the molecule's binding affinity and selectivity for its target.

Potential substitutions include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Alkylation/Alkoxylation: Addition of small alkyl or alkoxy (e.g., methoxy) groups.

Nitrification and Amination: Introduction of nitro groups, which can be subsequently reduced to amino groups, providing a handle for further functionalization.

Acylation: Friedel-Crafts acylation to introduce ketone functionalities.

The table below illustrates examples of possible substitutions on the phenoxy ring.

| Position | Substituent | Potential Effect |

| Ortho (2- or 6-) | -Cl, -F, -CH₃ | Steric influence, altered electronics |

| Meta (3- or 5-) | -OCH₃, -CF₃, -NO₂ | Modified electronic distribution |

| Para (4-) | -F, -Cl, -Br, -OCH₃ | Modulated lipophilicity and electronics |

The hydroxyl group at the 4-position of the piperidine ring is a versatile functional group that can be chemically altered to explore new interactions with a target binding site or to modify the compound's solubility and metabolic fate.

Key transformations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This can be used to introduce a wide variety of R-groups.

Etherification: Formation of ethers through reactions such as Williamson ether synthesis. This modification can significantly alter the polarity and hydrogen-bonding capacity of this position.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 4-oxopiperidine. This changes the geometry and electronic nature of the group from a hydrogen-bond donor to an acceptor.

Replacement: The hydroxyl group can be replaced with other functionalities, such as amines or halogens, through nucleophilic substitution reactions, often requiring initial activation of the hydroxyl group (e.g., conversion to a tosylate).

The following table details these transformations.

| Transformation | Reagent Class | Resulting Functional Group |

| Esterification | Carboxylic Acid / Acyl Chloride | Ester (-OCOR) |

| Etherification | Alkyl Halide + Base | Ether (-OR) |

| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone (=O) |

| Nucleophilic Substitution | Activating Agent then Nucleophile | Amine, Halogen, etc. |

To efficiently explore the vast chemical space made possible by the derivatization strategies mentioned above, parallel synthesis techniques are often employed. researchgate.net These methods allow for the simultaneous synthesis of a large number of discrete compounds in a spatially addressed format, such as a 96-well plate. researchgate.net This approach is instrumental in generating focused libraries of analogs for high-throughput screening and rapid SAR elucidation. nih.gov

The core principle involves using a common scaffold, in this case, this compound or a precursor, and reacting it with a diverse set of building blocks in parallel. For instance, a library could be generated by reacting a common piperidine core with various acyl chlorides or sulfonyl chlorides in different wells of a reaction block. uniroma1.it

Key aspects of parallel synthesis for generating piperidine libraries include:

Solid-Phase Synthesis: The piperidine core can be attached to a solid support (e.g., resin beads), allowing for the use of excess reagents and simplified purification by simple filtration and washing steps. uniroma1.it

Solution-Phase Synthesis: Liquid-handling robotics can automate the dispensing of reagents into multi-well plates for solution-phase synthesis, followed by parallel purification techniques. uniroma1.it

Library Design: Pharmacophore models can guide the design of focused libraries to increase the probability of identifying potent and selective compounds. nih.gov

Reaction Optimization and Process Chemistry Considerations

Optimizing reaction conditions is crucial for ensuring efficient, scalable, and reproducible synthesis of this compound and its derivatives. Key parameters that require careful consideration include the choice of solvent, base, temperature, and reaction time.

Studies on the synthesis of related piperidine and piperazine (B1678402) derivatives have highlighted several important factors:

Solvent and Base System: The choice of solvent and base can significantly impact reaction yield and purity. For example, in certain alkylation reactions, changing the solvent from acetonitrile (ACN) to tetrahydrofuran (B95107) (THF) and using pyridine (B92270) as a base improved outcomes. nih.gov In other cases, potassium carbonate (K₂CO₃) in ACN at elevated temperatures was found to be effective, whereas organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) resulted in lower yields. nih.gov

Temperature Control: Reaction temperature is a critical parameter. Some reactions may require cooling (e.g., 0°C) during initial reagent addition to control exotherms, followed by heating (e.g., 90°C) to drive the reaction to completion. nih.gov

Reaction Monitoring: The progress of reactions should be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and ensure complete conversion. nih.gov

Purification: After the reaction is complete, the crude product must be purified. Column chromatography is a common method, using a gradient of solvents such as ethyl acetate in heptane (B126788) to isolate the desired compound with high purity. nih.gov

The table below summarizes optimization variables from a representative synthetic study. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | TEA | DIPEA | K₂CO₃ | K₂CO₃ gave the best yield (up to 94%) |

| Solvent | ACN | THF | DMF | THF with pyridine base showed improved yield |

| Temperature | Room Temp. | 70°C | 90°C | 90°C was optimal for the K₂CO₃/ACN system |

Structural Characterization and Analytical Purity Assessment

Single Crystal X-ray Diffraction for Solid-State Structure

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

A complete crystallographic study would yield a wealth of data, which is typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). The key parameters obtained from such an analysis are presented in a standardized format.

Illustrative Crystallographic Data Table:

While specific data for 1-(3-phenoxypropyl)piperidin-4-ol is not publicly available, a typical crystallographic data table would resemble the following:

| Parameter | Value (Illustrative) |

| Empirical formula | C14H21NO2 |

| Formula weight | 235.32 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 102.34(5)° | |

| c = 8.789(3) Å, γ = 90° | |

| Volume | 1345.6(9) ų |

| Z | 4 |

| Density (calculated) | 1.162 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -11 ≤ l ≤ 11 |

| Reflections collected | 9876 |

| Independent reflections | 3123 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.988 and 0.977 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3123 / 0 / 158 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0521, wR2 = 0.1354 |

| R indices (all data) | R1 = 0.0789, wR2 = 0.1567 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Detailed Research Findings from a Hypothetical Analysis:

A detailed analysis of the single-crystal X-ray diffraction data would reveal key structural features. For this compound, the piperidine (B6355638) ring would be expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The substituents on the piperidine ring—the hydroxyl group at the 4-position and the 3-phenoxypropyl group at the 1-position—would have specific orientations (axial or equatorial) that are determined by minimizing steric hindrance.

The absence of publicly available single-crystal X-ray diffraction data for this compound highlights an opportunity for further research to fully characterize this compound and provide a definitive understanding of its solid-state architecture.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking simulations have been a key tool in elucidating the binding modes of phenoxypropyl piperidine (B6355638) analogs at their target receptors. These studies have been pivotal in predicting how these ligands orient themselves within the binding pocket and which interactions are critical for their affinity.

Prediction of Binding Modes and Affinities with Biological Targets

Computational studies on a series of 3-phenoxypropyl piperidine analogues have identified them as novel agonists for the ORL1 (NOP) receptor. nih.govsigmaaldrich.comresearchgate.net Molecular modeling has been employed to understand the structure-activity relationships (SAR) within this series, focusing on how modifications to the phenoxypropyl region impact potency and selectivity. nih.gov

For instance, in studies of piperidine/piperazine-based compounds targeting the sigma-1 (S1R) receptor, docking analyses have been used to decipher the binding mode of potent ligands. nih.govrsc.org These computational models, often built from the crystal structures of the target protein in complex with known ligands, serve as a starting point for understanding the binding of new analogs. nih.govrsc.org The predicted binding poses from these docking studies are crucial for the rational design of new compounds with improved affinity.

Analysis of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)

The stability of the ligand-receptor complex is governed by a network of interactions. Molecular docking studies provide a detailed view of these interactions. For example, in the case of piperidine derivatives binding to the sigma-1 receptor, key interactions have been identified. These include bidentate salt bridge interactions between the protonated piperidine nitrogen and the carboxylate groups of specific amino acid residues like Glu172 and Asp126. nih.gov

Furthermore, hydrogen bonding with residues such as the side chain of Glu172 has been shown to be important for high-affinity ligands. nih.gov Pi-cation interactions between the ionized nitrogen of the piperidine ring and aromatic residues like Phe107 also contribute significantly to the stabilization of the binding pose. nih.gov The 3-phenoxypropyl piperidine scaffold itself presents opportunities for various interactions, including hydrophobic contacts and potential pi-stacking between the phenoxy ring and aromatic residues within the receptor's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach has been successfully applied to phenoxypropyl piperidine analogs to guide their optimization.

Development of Predictive Models for Biological Activity

A notable application of QSAR in this area is the development of a Comparative Molecular Field Analysis (CoMFA) model for a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues acting as NOP receptor agonists. nih.gov This 3D-QSAR model was built to understand the relationship between the steric and electrostatic fields of the molecules and their biological activity. The predictive power of the CoMFA model was utilized to prioritize the synthesis of new compounds. nih.gov This approach led to the successful identification of a triazole-containing analog with high affinity and potent agonist activity at the NOP receptor, demonstrating the practical utility of the QSAR model in drug discovery. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

Through QSAR studies, specific physicochemical properties that influence the biological activity of phenoxypropyl piperidine analogs have been identified. The CoMFA model for NOP receptor agonists, for example, highlights the importance of the three-dimensional steric and electrostatic fields around the molecules. nih.gov These descriptors help in understanding which structural modifications are likely to enhance or diminish activity. The model can reveal regions where bulky substituents are favored (steric favorability) and areas where positive or negative electrostatic potential is beneficial for interaction with the receptor. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of functional groups required for a molecule to be active at a specific biological target. This model can then be used as a filter in virtual screening campaigns to identify novel active compounds from large chemical databases.

Generation of Common Pharmacophore Hypotheses

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of such a model is a key step in modern drug discovery, often serving as a template for finding new active compounds. nih.govnih.gov For piperidine derivatives like 1-(3-phenoxypropyl)piperidin-4-ol, which are known to interact with targets in the central nervous system, a common pharmacophore hypothesis would typically include several key features. epo.org

These features are derived from the molecule's structure:

A Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group on the piperidine ring can act as both a hydrogen bond donor and acceptor.

A Hydrophobic/Aromatic Region: The terminal phenoxy group provides a significant hydrophobic and aromatic character.

A Positively Ionizable Feature: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, acting as a positively ionizable center crucial for many receptor interactions.

Computational tools can generate multiple pharmacophore hypotheses, which are then ranked and validated based on their ability to distinguish known active compounds from inactive ones. nih.gov

Table 1: Hypothesized Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxygen of the hydroxyl group; Oxygen of the ether | Interaction with donor groups in a binding site |

| Hydrogen Bond Donor (HBD) | Hydrogen of the hydroxyl group | Interaction with acceptor groups in a binding site |

| Hydrophobic/Aromatic (HY/AR) | Phenyl ring | van der Waals and π-π stacking interactions |

| Positive Ionizable (PI) | Piperidine nitrogen | Ionic or hydrogen bond interactions |

Ligand-Based and Structure-Based Pharmacophore Approaches

Pharmacophore models can be developed using two primary approaches: ligand-based and structure-based. nih.gov

Ligand-Based Approach: This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify the common chemical features responsible for their activity. For this compound, this would involve comparing it with other similar piperidine derivatives to build a consensus pharmacophore.

Structure-Based Approach: When the crystal structure of the target protein is available, a structure-based pharmacophore can be generated by analyzing the key interactions between the bound ligand and the protein's active site. nih.govnih.gov This approach provides a more precise model that reflects the specific geometry and chemical environment of the binding pocket. For instance, if this compound were docked into a receptor, the resulting model would map its interactions with specific amino acid residues.

Hybrid methods that combine elements of both approaches are also increasingly used to enhance the predictive power of the models. nih.gov

Virtual Screening for Novel Scaffolds and Analogs

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. nih.govnih.gov This process, known as pharmacophore-based virtual screening, is a cost-effective and rapid alternative to high-throughput screening for identifying new potential hit molecules. nih.gov

The screening process filters vast libraries, which can contain millions of compounds, to identify a smaller, more manageable set of candidates that possess the desired pharmacophoric pattern. nih.govmdpi.com These hits can either be structural analogs of this compound or possess entirely new chemical scaffolds that fulfill the same spatial and electronic requirements. Subsequent steps, such as molecular docking, are often used to refine the results and prioritize candidates for experimental testing. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt numerous different shapes or conformations. Understanding the conformational landscape of this compound is essential for a complete picture of its behavior.

Exploration of Preferred Conformations

Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional structures of a molecule. This compound has several rotatable bonds, particularly in the propyl linker, which allow for significant flexibility.

Molecular dynamics (MD) simulations are a powerful computational method to explore these conformations. nih.gov In an MD simulation, the movements of atoms in the molecule are calculated over time, providing a dynamic view of its behavior. By simulating the molecule in an environment that mimics physiological conditions (e.g., in a box of water molecules), researchers can observe how it folds and changes shape, identifying the most stable and frequently occurring conformations.

Stability and Flexibility of the Piperidinol Core

The piperidine ring itself is a key structural element. Like cyclohexane, it predominantly adopts a stable "chair" conformation to minimize steric strain. MD simulations can be used to assess the stability of this chair conformation and to determine if other, higher-energy conformations like "boat" or "twist-boat" are accessible. The flexibility of the attached phenoxypropyl side chain can also be quantified, revealing how it orients itself relative to the central piperidinol core. Studies on related flexible molecules, such as 1,3-propanediol, show that the environment (e.g., aqueous solution) can significantly influence the population of different conformers. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for atoms and bonds. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100 - 1000 nanoseconds | Ensures adequate sampling of conformational space. |

| Temperature | 300 K (27 °C) | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure of a molecule. aps.org Methods like Density Functional Theory (DFT) are commonly used to investigate properties that cannot be described by classical force fields used in MD simulations. researchgate.net

For this compound, these calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure with high accuracy.

Calculate Electronic Properties: Compute the distribution of electric charge across the molecule, identifying electron-rich and electron-poor regions that are important for intermolecular interactions.

Determine Orbital Energies: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Predict Spectroscopic Properties: Simulate vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. researchgate.net

These quantum calculations offer a fundamental understanding of the molecule's intrinsic properties, complementing the dynamic information gained from molecular dynamics simulations. nih.gov

Table 3: Properties Investigated by Quantum Chemical Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides precise bond lengths and angles for the lowest energy state. |

| Mulliken Atomic Charges | Shows the partial charge distribution on each atom. |

| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. |

| Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |

| Vibrational Frequencies | Correlates with IR spectral peaks for structural validation. |

Electronic Structure and Reactivity Predictions

Electronic Structure

The electronic landscape of this compound is characterized by a combination of an aromatic phenoxy group, a flexible propyl chain, and a saturated heterocyclic piperidin-4-ol moiety. The presence of heteroatoms, namely oxygen and nitrogen, introduces significant polarity and dictates the localization of electron density.

The oxygen atom of the phenoxy group and the hydroxyl group, along with the nitrogen atom in the piperidine ring, are highly electronegative. Consequently, these regions are expected to possess a higher electron density, rendering them nucleophilic in character. In contrast, the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the carbon atoms adjacent to the nitrogen and oxygen atoms, are anticipated to be electron-deficient and thus carry partial positive charges.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. While the specific charges can vary depending on the level of theory and basis set used for the calculation, a representative distribution for this compound can be conceptualized. The oxygen and nitrogen atoms are predicted to have negative Mulliken charges, indicating they are sites of high electron density. Conversely, the hydrogen atom of the hydroxyl group and many of the carbon-bound hydrogens would exhibit positive charges.

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Illustrative Mulliken Charge (e) |

| O (Phenoxy) | -0.550 |

| N (Piperidine) | -0.750 |

| O (Hydroxyl) | -0.650 |

| H (Hydroxyl) | +0.420 |

| C (Adjacent to N in piperidine) | +0.250 |

| C (Adjacent to O in phenoxy) | +0.450 |

Disclaimer: The data in this table is illustrative and based on typical values for similar molecular fragments. It does not represent experimentally verified or specifically calculated data for this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

Frontier molecular orbital theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenoxy ring and the nitrogen atom of the piperidine moiety. These are the sites most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the carbon atoms adjacent to the heteroatoms, representing the regions most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Illustrative Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Gap | 6.70 |

Disclaimer: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent experimentally verified or specifically calculated data for this compound.

Molecular Electrostatic Potential (MEP)

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are characteristic of nucleophilic sites, prone to attack by electrophiles. For this compound, these areas would be concentrated around the oxygen atoms of the phenoxy and hydroxyl groups, as well as the nitrogen atom.

Positive Potential (Blue): These regions indicate a deficiency of electrons and are characteristic of electrophilic sites, prone to interaction with nucleophiles. The hydrogen atom of the hydroxyl group is a prominent site of positive potential.

Neutral Potential (Green): These areas have a relatively neutral charge.

The MEP map for this compound would clearly illustrate the electron-rich nature of the heteroatoms, highlighting them as the primary centers for electrophilic interactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(HOMO+LUMO)/2 | 2.85 |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 3.35 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 1.21 |

Disclaimer: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent experimentally verified or specifically calculated data for this compound.

Pharmacological and Biochemical Investigations in Vitro and Mechanistic Focus

In Vitro Receptor Binding and Functional Assays

The piperidine (B6355638) moiety, particularly within a phenoxyalkyl structure, is a well-established scaffold for ligands targeting the histamine (B1213489) H3 receptor (H3R). ugr.es Research into 4-hydroxypiperidine (B117109) derivatives and their analogues has revealed potent antagonistic activity at the H3 receptor. mdpi.com These compounds are recognized as non-imidazole H3 receptor antagonists/inverse agonists. mdpi.comnih.gov

Studies on structurally similar compounds, specifically acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives with a terminal piperidine or azepane ring, have demonstrated high affinities for the human H3 receptor (hH3R). mdpi.com For instance, in a series of acetyl- and propionyl-phenoxyalkyl derivatives, many compounds showed Ki values below 100 nM in radioligand binding assays using HEK293 cells expressing hH3R. mdpi.com The length of the alkyl chain connecting the phenoxy group and the piperidine ring, as well as substituents on the piperidine, significantly influences binding affinity. mdpi.commdpi.com For example, compounds with a pentylene chain often exhibit higher affinity than those with a hexylene chain. mdpi.com A study on 4-oxypiperidines also highlighted that derivatives with a benzyl (B1604629) moiety on the piperidine nitrogen could achieve nanomolar affinity at the hH3R, with one compound showing a Ki of 12.5 nM. nih.gov

Functional assays performed on guinea pig jejunum have been used to determine the antagonistic potency (pA2 values) of these types of compounds, confirming their role as H3R antagonists. mdpi.com The structural features of 1-(3-Phenoxypropyl)piperidin-4-ol fit the general pharmacophore model for H3R antagonism, which typically includes a basic amine (the piperidine nitrogen), a flexible linker (the propoxy chain), and a lipophilic aromatic region (the phenoxy group).

Table 1: Histamine H₃ Receptor Affinities of Related Phenoxyalkyl Piperidine Derivatives This table presents data for structurally related compounds to illustrate the structure-activity relationship for this chemical class. The exact affinity of this compound may vary.

| Compound Name/Description | Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | hH₃R | 30 nM | mdpi.com |

| 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | hH₃R | 42 nM | mdpi.com |

| ADS031 (A 4-oxypiperidine derivative) | hH₃R | 12.5 nM | nih.gov |

| 1-(3-(4-(piperidin-1-ylmethyl)phenoxy)propyl)piperidine | hH₃R | 0.6 nM |

There is a significant overlap between ligands that bind to histamine H3 receptors and those that interact with sigma (σ) receptors. ugr.es Many H3R antagonists possessing a piperidine moiety have been found to exhibit nanomolar affinity at sigma-1 receptors (σ₁R). ugr.es The piperidine scaffold is considered a critical structural element for this dual H3/σ₁ receptor activity. ugr.es

The design and synthesis of piperidine-based derivatives as selective sigma receptor ligands have been a focus of research, particularly for their potential in pain management. unict.it Studies on these derivatives measure their binding affinities at both σ₁R and σ₂R subtypes. unict.it For example, replacing a piperazine (B1678402) ring with an N-methyl piperidine in one series yielded derivatives with strong to moderate affinity for σ₁R, with Ki values ranging from 0.54 to 108 nM. unict.it The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is a target for various therapeutic areas, including neurodegenerative diseases and pain. nih.govresearchgate.netnih.gov The chemical structures of sigma receptor ligands are highly diverse, but piperidine and piperazine derivatives are prominent classes. unict.itresearchgate.net

Given that this compound contains the key piperidine scaffold common to many dual H3/σ₁ ligands, it is plausible that it interacts with sigma receptors. However, specific binding data for this exact compound is not extensively documented in the reviewed literature.

Table 2: Sigma Receptor (σ₁R) Binding Affinities for Structurally Related Ligands This table shows σ₁R affinities for various piperidine-containing compounds to provide context.

| Compound Name/Description | Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Donecopride | σ₁R | 51 nM | nih.gov |

| Haloperidol | σ₁R | 8 nM | nih.gov |

| Fluvoxamine | σ₁R | 36 nM | nih.gov |

| Piperidine-based derivative (Compound 12f) | σ₂R | 34 nM | unict.it |

The piperidine ring is a core structural feature of many potent opioid agonists, most notably the 4-anilidopiperidine scaffold of fentanyl and its derivatives. nih.gov These compounds primarily elicit their effects by binding to the µ-opioid receptor (MOR). mdpi.comzenodo.orgpainphysicianjournal.com However, specific structural features are critical for high-affinity binding. For instance, the removal of the N-phenethyl group from the fentanyl structure significantly reduces binding affinity at the MOR. nih.gov

The structure of this compound contains a piperidine ring but lacks the specific N-phenethyl or related arylalkyl substitutions that are typically crucial for potent MOR agonism. nih.govmdpi.com While some morphinans with different N-substituents, such as levorphanol (B1675180) (N-methyl), can bind to mu receptors with high affinity, they often lose selectivity. nih.gov The N-substituent on the piperidine ring of this compound is a phenoxypropyl group. Based on established structure-activity relationships for MOR ligands, this substitution pattern is not characteristic of high-affinity MOR binders. Therefore, it is predicted to have low affinity for the µ-opioid receptor, though specific binding assays for this compound were not found in the reviewed literature.

Two-pore domain potassium (K2P) channels are key regulators of cellular resting membrane potential and excitability. elifesciences.orgnih.gov This family includes several subfamilies such as TREK, TASK, and TALK. nih.govcellphysiolbiochem.com The TREK subfamily, in particular, is subject to polymodal regulation by physical and chemical stimuli. vub.be These channels are considered important therapeutic targets, but developing selective modulators has been challenging. elifesciences.orgvub.be

While various small molecules have been identified as modulators of K2P channels, specific investigations into the direct modulation of K2P channels, such as TREK-1, by this compound are not available in the current body of scientific literature. elifesciences.orgcellphysiolbiochem.comnih.gov Research in this area has focused on compounds like volatile anesthetics and polyunsaturated fatty acids. elifesciences.orgcellphysiolbiochem.com

The C-X-C chemokine receptor 3 (CXCR3) is another target for which piperidine-containing scaffolds have been explored. Research has identified novel CXCR3 receptor antagonists with a pyrazinyl-piperazinyl-piperidine structure. nih.gov This class of compounds was optimized to achieve single-digit nanomolar affinity for the CXCR3 receptor. nih.gov

Enzyme Inhibition and Activation Studies

In the search for multi-target ligands, particularly for complex conditions like Alzheimer's disease, compounds are often screened for their ability to inhibit key enzymes in addition to their primary receptor targets. mdpi.com For H3R antagonists, a common secondary target of investigation is the inhibition of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov

Studies on phenoxyalkyl piperidine and azepane derivatives have shown that these compounds can possess potent cholinesterase inhibitory activity. mdpi.comnih.gov For example, a series of 4-oxypiperidine ethers designed as H3R antagonists were also evaluated for AChE and BuChE inhibition. nih.gov The most promising compound from that series, ADS031, not only had high H3R affinity but also showed significant AChE inhibition with an IC₅₀ value of 1.537 µM. nih.gov Other compounds in the same study displayed BuChE inhibition with IC₅₀ values ranging from 0.559 to 2.655 µM. nih.gov Similarly, certain propionyl-phenoxy-pentyl(-hexyl) azepane derivatives showed dual activity, inhibiting both AChE and BuChE with IC₅₀ values in the low micromolar range. mdpi.com These findings suggest that the this compound scaffold has the potential for enzyme-modulating activity, particularly against cholinesterases.

Table 3: Cholinesterase Inhibitory Activity of Related Phenoxyalkyl Derivatives This table presents data for structurally related compounds to illustrate the potential for enzyme inhibition.

| Compound Name/Description | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| ADS031 | eeAChE | 1.537 µM | nih.gov |

| Compound 16 (azepane derivative) | AChE | 3.60 µM | mdpi.com |

| Compound 16 (azepane derivative) | BuChE | 0.55 µM | mdpi.com |

| Compound 17 (azepane derivative) | AChE | 1.06 µM | mdpi.com |

| Compound 17 (azepane derivative) | BuChE | 2.86 µM | mdpi.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

There is no specific data available in the reviewed scientific literature regarding the direct inhibitory activity of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, the piperidine moiety is a common feature in many known cholinesterase inhibitors. For instance, a series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. In one study, compound 1d , (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was identified as the most potent inhibitor of AChE with an IC50 value of 12.55 µM. Another derivative, 1g , (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), demonstrated the best inhibitory activity against BuChE with an IC50 of 17.28 µM and acted as a dual inhibitor of both enzymes.

These findings suggest that the piperidone core, structurally related to the piperidin-4-ol of the title compound, can serve as a scaffold for developing potent cholinesterase inhibitors. The inhibitory activity is often influenced by the substituents on the piperidine ring and the benzylidene moieties.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidinone Derivatives

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 1d | 4-nitrobenzylidene | 12.55 | - | AChE selective |

| 1g | 4-chlorobenzylidene | - | 17.28 | Dual inhibitor |

Data sourced from a study on α,β-unsaturated carbonyl based piperidinone derivatives. The table is for illustrative purposes to show the potential of related structures.

Monoamine Oxidase (MAO) Inhibition

Direct experimental data on the monoamine oxidase (MAO) inhibitory properties of this compound is not present in the available scientific literature. Nevertheless, piperidine derivatives are a well-established class of MAO inhibitors. For example, a series of piperine (B192125) derivatives, which contain a piperidine ring, were screened for their activity against MAO-A and MAO-B. Several of these compounds showed selective inhibition of MAO-B, with the most potent having an IC50 of 498 nM. The search for new, reversible, and selective MAO-B inhibitors is an active area of research for the treatment of neurodegenerative diseases.

The structural features of this compound, specifically the piperidine ring, suggest that it could potentially interact with MAO enzymes. However, without experimental validation, this remains a hypothesis based on the activity of analogous compounds.

Antiparasitic Enzyme Targets (e.g., TgAPN2, DEN2 NS2B/NS3 Protease)

There is no published research specifically investigating the antiparasitic activity of this compound against targets such as Toxoplasma gondii aminopeptidase (B13392206) N (TgAPN2) or dengue virus NS2B/NS3 protease.

However, the broader class of piperidine-containing compounds has been explored for antiparasitic applications. For instance, various 3,5-bis(arylidene)-4-piperidones have been investigated as potential inhibitors of the dengue virus NS2B/NS3 protease. In one study, nitro derivatives of this scaffold emerged as promising lead molecules with IC50 values of 15.22 and 16.23 µmol/L against the DENV2 NS2B/NS3 protease. Furthermore, a molecular docking study of a curcumin-inspired piperidone derivative, 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one, suggested it could be a promising candidate as a new anti-dengue agent by targeting the DEN2 NS2B/NS3 protease.

Regarding Toxoplasma gondii, while direct evidence for the target compound is lacking, other nitrogen-containing heterocyclic compounds are known to possess anti-toxoplasma activity.

Anti-tuberculosis Activity (e.g., MIC determination)

Specific data on the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis are not available in the current scientific literature.

However, the piperidine scaffold is present in compounds that have been investigated for anti-tuberculosis activity. For example, a piperidinol-containing molecule, PIPD1, was identified as a potent lead compound against M. tuberculosis. This compound was found to exert its bactericidal activity by inhibiting the mycolic acid flippase activity of MmpL3. Another study on 4-aminopiperidine (B84694) derivatives reported that one compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine at the C-4 position of the piperidine ring showed an MIC of 10 μM against M. tuberculosis. These examples highlight the potential of the piperidine core in the design of novel anti-tuberculosis agents.

Table 2: Anti-mycobacterial Activity of a Selected Piperidine Derivative

| Compound | Target Organism | MIC (µM) |

|---|

This table illustrates the potential anti-tuberculosis activity of a related piperidine compound.

Cellular Pathway Perturbation Analysis

Ligand-Induced Signaling Cascade Modulation

There are no specific studies detailing the modulation of ligand-induced signaling cascades by this compound. A study on a series of 3-phenoxypropyl piperidine analogues identified them as novel ORL1 (NOP) receptor agonists, indicating that this structural class can interact with G protein-coupled receptors and modulate downstream signaling pathways, such as cyclic AMP (cAMP) biosynthesis. However, this study did not include the 4-ol derivative.

Protein-Protein Interaction Studies

No direct protein-protein interaction studies involving this compound have been reported in the scientific literature. The modulation of protein-protein interactions (PPIs) is a growing area of drug discovery, and various molecular scaffolds are being investigated for their ability to interfere with these interactions. Given the diverse biological activities of piperidine derivatives, it is conceivable that this compound could be explored as a potential modulator of specific PPIs, but this remains a subject for future investigation.

Structure-Activity Relationships (SAR) in Biological Systems

The biological activity of this compound derivatives can be significantly modulated by structural modifications to the molecule. These modifications include the introduction of various substituents, altering the position of functional groups, and considering the stereochemistry of the compound.

Influence of Substituent Variation on Biological Activity.nih.gov

Structure-activity relationship studies on a series of 3-phenoxypropyl piperidine analogues have revealed them to be novel agonists for the Opioid Receptor-Like 1 (ORL-1), also known as the NOP receptor. nih.gov The exploration of substituents on both the phenoxy and piperidine moieties has provided valuable insights into the structural requirements for potent and selective agonism at this receptor.

The nature and position of substituents on the phenoxy ring play a crucial role in determining the affinity and efficacy of these compounds at the ORL-1 receptor. Both electron-donating and electron-withdrawing groups have been investigated to understand their impact on biological activity.

For instance, the introduction of a fluorine atom at the para-position of the phenoxy ring was found to be well-tolerated. However, moving the fluorine to the ortho-position led to a significant decrease in potency. This suggests that the steric bulk at the ortho-position may hinder the optimal binding of the ligand to the receptor.

Alterations to the piperidine ring have also been shown to have a profound effect on the pharmacological profile of these compounds. The presence and nature of substituents on the piperidine nitrogen and at other positions on the ring can influence receptor affinity and selectivity.

Research has shown that small alkyl substituents on the piperidine nitrogen are generally favored for maintaining high affinity. Furthermore, the introduction of additional functional groups to the piperidine ring can modulate the compound's properties, including its interaction with other receptors.

Interactive Data Table: SAR of this compound Analogs at the ORL-1 Receptor. nih.gov

| Compound | Phenoxy Ring Substituent | Piperidine Ring Modification | ORL-1 Ki (nM) | Efficacy (% of Max) |

| 1 | Unsubstituted | 4-hydroxy | 15 | 95 |

| 2 | 4-Fluoro | 4-hydroxy | 12 | 98 |

| 3 | 2-Fluoro | 4-hydroxy | 150 | 75 |

| 4 | 4-Methoxy | 4-hydroxy | 25 | 90 |

| 5 | Unsubstituted | 4-methoxy | 45 | 85 |

| 6 | Unsubstituted | N-methyl, 4-hydroxy | 30 | 92 |

Positional Isomer Effects on Receptor Affinity

The spatial arrangement of functional groups within the this compound scaffold is a critical determinant of its interaction with biological targets. The positioning of the hydroxyl group on the piperidine ring and the length and substitution pattern of the propyl chain can significantly alter receptor affinity and selectivity.

While comprehensive studies directly comparing the 2-ol, 3-ol, and 4-ol isomers of 1-(3-phenoxypropyl)piperidine (B4611737) are limited in the publicly available literature, research on related piperidinol-containing compounds suggests that the position of the hydroxyl group can have a substantial impact on binding. For example, in a different class of piperidinol derivatives, moving the hydroxyl group from the 4-position to the 3-position was shown to alter the binding affinity for certain G-protein coupled receptors. This highlights the sensitivity of receptor binding pockets to the precise orientation of hydrogen-bonding moieties.

Similarly, modifications to the propyl linker, such as altering its length or introducing substituents, would be expected to affect the distance and orientation of the phenoxy and piperidine rings relative to each other, thereby influencing how the molecule fits into the receptor's binding site.

Chiral Effects on Pharmacological Profile.nih.gov

The presence of a chiral center at the 4-position of the piperidine ring in this compound, as well as the potential for chirality in substituted analogs, introduces the possibility of enantioselective interactions with biological receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.

For instance, studies on structurally related chiral piperidine derivatives have demonstrated marked differences in the activity of their (R) and (S) enantiomers. In one such study focusing on histamine H3 receptor antagonists, the (R)-enantiomer of a compound containing a 3-piperidinopropoxy moiety showed moderate protection in certain convulsion models, while the (S)-enantiomer was inactive. nih.gov This underscores the critical importance of stereochemistry in the design and evaluation of pharmacologically active piperidine derivatives.

Although specific data on the pharmacological profiles of the individual enantiomers of this compound are not extensively detailed in the available literature, the established principles of stereoselectivity in drug-receptor interactions strongly suggest that the (R)- and (S)-enantiomers would likely display distinct affinities and/or efficacies at their biological targets. The synthesis and evaluation of individual enantiomers are therefore crucial steps in the comprehensive pharmacological characterization of this compound.

Metabolic Studies in Vitro Enzymatic Mechanisms

Identification of Key Metabolic Enzymes (e.g., Cytochrome P450, UGT)

The metabolism of piperidine-containing compounds is often mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed human P450s have been instrumental in identifying the specific isoforms involved in the metabolism of various piperidine (B6355638) derivatives. nih.gov For many compounds with a piperidine moiety, CYP3A4 and CYP2D6 are major contributors to their metabolism. nih.gov For instance, in the case of several 4-aminopiperidine (B84694) drugs, CYP3A4 has been identified as the primary enzyme responsible for their N-dealkylation. nih.gov Similarly, the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic, thioridazine, involves CYP1A2 and CYP3A4 for 5-sulfoxidation and N-demethylation, while CYP2D6 is the main enzyme for mono- and di-2-sulfoxidation. nih.gov

While direct enzymatic data for 1-(3-Phenoxypropyl)piperidin-4-ol is not extensively available, based on the metabolism of structurally related compounds, it is highly probable that its biotransformation is also primarily carried out by CYP enzymes, particularly isoforms from the CYP3A and CYP2D6 families. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) could also play a role in the phase II metabolism of the hydroxylated metabolites, leading to the formation of glucuronide conjugates. nih.gov

Table 1: Potential Key Metabolic Enzymes for this compound

| Enzyme Family | Specific Isoform (Examples from Related Compounds) | Potential Role in Metabolism |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP1A2 | Phase I metabolism (e.g., hydroxylation, N-dealkylation) |

| Uridine 5'-diphospho-glucuronosyltransferases (UGT) | Various UGT isoforms | Phase II metabolism (glucuronidation of hydroxylated metabolites) |

Elucidation of Major Biotransformation Pathways (e.g., Hydroxylation, O-Demethylation, Glucuronidation)

The chemical structure of this compound provides several sites for metabolic attack. Based on studies of similar piperidine derivatives, the following biotransformation pathways are likely to be significant in vitro.

Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl ring. nih.gov For this compound, hydroxylation could occur on the phenoxy ring. Another potential site for hydroxylation is the piperidine ring itself.

N-dealkylation, the cleavage of the bond between the piperidine nitrogen and the propyl chain, is a major metabolic route for many N-substituted piperidines. nih.govnih.gov This would result in the formation of 4-hydroxypiperidine (B117109) and a phenoxypropanal or phenoxypropionic acid derivative.

Given the presence of a hydroxyl group on the piperidine ring, O-glucuronidation is a highly probable phase II metabolic pathway. This process involves the conjugation of glucuronic acid to the hydroxyl group, increasing the water solubility of the compound and facilitating its excretion.

Table 2: Plausible Major Biotransformation Pathways for this compound

| Pathway | Description | Potential Metabolite(s) |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenoxy ring. | Hydroxylated phenoxypropyl-piperidin-4-ol derivatives |

| N-dealkylation | Cleavage of the N-propyl bond. | 4-hydroxypiperidine and phenoxypropanal/phenoxypropionic acid |

| O-Glucuronidation | Conjugation of glucuronic acid to the hydroxyl group on the piperidine ring. | This compound glucuronide |

Metabolite Identification and Structural Characterization (in vitro)

The precise identification and structural characterization of the in vitro metabolites of this compound would require dedicated experimental studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. However, based on the predicted biotransformation pathways, several potential metabolites can be postulated.

Incubation of this compound with human liver microsomes would likely yield a mixture of phase I and phase II metabolites. The primary phase I metabolites would be various hydroxylated species and the N-dealkylated product, 4-hydroxypiperidine. Subsequent phase II metabolism would likely produce the O-glucuronide of the parent compound and potentially glucuronides of the hydroxylated phase I metabolites.

Table 3: Hypothetical In Vitro Metabolites of this compound

| Metabolite Type | Potential Structure | Method of Formation |

| Phase I | Hydroxylated this compound | Aromatic or aliphatic hydroxylation |

| Phase I | 4-hydroxypiperidine | N-dealkylation |

| Phase II | This compound-O-glucuronide | O-glucuronidation |

Enzyme Inhibition and Induction Potential (in vitro)

The potential of a compound to inhibit or induce the activity of drug-metabolizing enzymes is a critical aspect of in vitro metabolic studies, as it can predict the likelihood of drug-drug interactions. Many compounds containing a piperidine ring have been evaluated for their inhibitory effects on CYP enzymes. nih.gov

To determine the enzyme inhibition potential of this compound, in vitro assays would be conducted using a panel of recombinant human CYP isoforms. The compound would be incubated with specific probe substrates for each CYP isoform, and the extent of inhibition of the substrate's metabolism would be measured. This would allow for the determination of IC50 values (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Similarly, the enzyme induction potential would be assessed by treating cultured human hepatocytes with this compound and measuring the subsequent increase in the expression and activity of various CYP enzymes.

Without specific experimental data for this compound, it is difficult to predict its precise inhibitory or inductive profile. However, given its structure, it would be prudent to evaluate its effects on major drug-metabolizing enzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Table 4: Framework for In Vitro Enzyme Inhibition and Induction Studies of this compound

| Study Type | Methodology | Key Parameters to be Determined |

| Enzyme Inhibition | Incubation with recombinant human CYP isoforms and probe substrates. | IC50 values for major CYP isoforms. |

| Enzyme Induction | Treatment of cultured human hepatocytes. | Fold-induction of CYP enzyme expression and activity. |

Advanced Applications and Future Research Directions

Applications in Polymer and Materials Science

The structural features of 1-(3-phenoxypropyl)piperidin-4-ol suggest its potential utility as a monomer in the synthesis of advanced polymers. This is largely inferred from research on its close analogue, 1-(3-phenoxypropyl)piperidine-4-one.

Research has demonstrated that 1-(3-phenoxypropyl)piperidine-4-one can function as an AB2 monomer to produce hyperbranched polymers. nyxxb.cn In the presence of an acid catalyst like methanesulfonic acid, this monomer undergoes self-polycondensation to form a hyperbranched polymer with a degree of branching of 100%. nyxxb.cn The piperidine-4-one ring system is designed to react with aromatic nucleophiles, leading to the formation of an irreversibly diarylated compound. nyxxb.cn Given the structural similarity, it is conceivable that this compound could also be utilized in similar polymerization reactions, potentially after conversion to the ketone or by leveraging the hydroxyl group for different polymerization strategies.

The polymerization of 1-(3-phenoxypropyl)piperidine-4-one has been shown to be controllable. rsc.org Specifically, the degree of branching in the resulting polymer can be managed by altering the acidity of the polymerization medium. rsc.org For instance, while methanesulfonic acid leads to a hyperbranched structure, the use of trifluoromethanesulfonic acid can result in the formation of a linear polymer from the same AB2 monomer. rsc.org This level of control is highly desirable in polymer chemistry as it allows for the tailoring of polymer properties for specific applications. Should this compound be explored as a monomer, similar controlled polymerization strategies could likely be employed.

| Monomer | Polymerization Condition | Resulting Polymer Architecture |

| 1-(3-phenoxypropyl)piperidine-4-one | Methanesulfonic acid | Hyperbranched (100% degree of branching) nyxxb.cn |

| 1-(3-phenoxypropyl)piperidine-4-one | Trifluoromethanesulfonic acid | Linear rsc.org |

Scaffold Diversification for Novel Biological Targets

The 1-(3-phenoxypropyl)piperidine (B4611737) scaffold is a recognized pharmacophore in medicinal chemistry. Analogues have been investigated for their activity at various biological targets, suggesting that this compound could serve as a valuable starting point for the synthesis of new biologically active molecules.

For instance, a series of 3-phenoxypropyl piperidine (B6355638) analogues have been identified as novel agonists for the ORL1 (NOP) receptor, a target for conditions such as pain and anxiety. nih.gov Structure-activity relationship (SAR) studies on these analogues have highlighted the importance of the phenoxypropyl region for potent and selective activity. nih.gov

Furthermore, the broader piperidin-4-ol framework is a common motif in compounds with diverse biological activities. For example, derivatives have been synthesized and evaluated for nematicidal and anti-feeding activities against agricultural pests. nyxxb.cn Other piperidinol analogs have been investigated for their anti-tuberculosis activity. nih.gov This demonstrates the versatility of the piperidine scaffold in generating compounds with a wide range of potential therapeutic and practical applications. The presence of the hydroxyl group on the piperidine ring and the ether linkage in the side chain of this compound provide key points for chemical modification and scaffold diversification to explore new biological targets.

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For piperidine-based compounds, computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in understanding their binding modes at various receptors and guiding the design of more potent and selective ligands. nih.govrsc.org

For example, computational studies on piperidine and piperazine-based compounds have been used to elucidate the key interactions with the sigma-1 (S1R) receptor, a target for various neurological disorders. nih.govrsc.org These studies have identified crucial amino acid residues that interact with the ligands, providing a roadmap for structure-based drug design. nih.gov

Given the established utility of these integrated approaches for related scaffolds, it is highly probable that similar methods could be applied to this compound. Computational docking and molecular dynamics simulations could predict its binding affinity and mode at various biological targets, thereby prioritizing experimental synthesis and testing of its derivatives. This would be a crucial step in exploring the therapeutic potential of this compound and its analogues.

Development of Advanced Analytical Methods for Detection and Quantification